2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents such as a dimethoxyphenyl group and a furyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One efficient method involves the use of a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This process utilizes 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines as starting materials, which react with 2-pyridyl trifluoromethanesulfonate under specific reaction conditions . Another method involves a one-pot catalyst-free procedure at room temperature, where dibenzoylacetylene reacts with triazole derivatives to form the desired product .
Chemical Reactions Analysis
2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups attached to the triazolopyrimidine core .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. For example, it has been investigated for its potential as an inhibitor of leishmania CRK3, a protein kinase involved in the cell cycle regulation of the parasite Leishmania . Additionally, it has applications in the development of new materials and catalysts in the industrial sector .
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of leishmania CRK3, the compound binds to the active site of the kinase, preventing its normal function and thereby disrupting the cell cycle of the parasite . The presence of the dimethoxyphenyl and furyl groups enhances the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds such as thiazolo[3,2-b][1,2,4]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine . These compounds share a similar triazolopyrimidine core but differ in their substituents and overall structure. The unique combination of the dimethoxyphenyl and furyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C17H14N4O3 |
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Molecular Weight |
322.32 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H14N4O3/c1-22-11-5-6-12(15(10-11)23-2)16-19-17-18-8-7-13(21(17)20-16)14-4-3-9-24-14/h3-10H,1-2H3 |
InChI Key |
VZFPYZBAYDARAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=CO4)OC |
Origin of Product |
United States |
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